molecular formula C20H24N2O4 B4894344 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4894344
M. Wt: 356.4 g/mol
InChI Key: SDDLPQBEROHOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine, also known as MPMP, is a chemical compound that belongs to the category of piperazine derivatives. This compound has been studied for its potential use in various scientific research applications. We will also list future directions for further research on this compound.

Mechanism of Action

The mechanism of action of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine involves its selective antagonism of the 5-HT1A receptor. This receptor is located in various regions of the brain, including the hippocampus, cortex, and amygdala. When serotonin binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and norepinephrine. 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine blocks this signaling pathway, which could have implications for the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to decrease anxiety-like behavior and increase exploratory behavior. 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which could have implications for the treatment of depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its selective antagonism of the 5-HT1A receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other serotonin receptors. However, one limitation of using 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of future directions for further research on 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine. One area of research could be to study the effects of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine on other serotonin receptors, to better understand its mechanism of action. Another area of research could be to study the effects of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in animal models of depression and anxiety disorders. Finally, researchers could investigate the potential use of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in combination with other drugs for the treatment of these disorders.

Synthesis Methods

The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-methoxyphenoxy)acetyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine. This synthesis method has been described in detail in a research article published by J. Med. Chem. in 2007.

Scientific Research Applications

1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications of 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is in the field of neuroscience. 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to act as a selective antagonist of the 5-HT1A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. 1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to block the effects of serotonin on this receptor, which could have implications for the treatment of depression and anxiety disorders.

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-17-9-7-16(8-10-17)21-11-13-22(14-12-21)20(23)15-26-19-6-4-3-5-18(19)25-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDLPQBEROHOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

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